molecular formula C17H12BrNO B14354641 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one CAS No. 93329-35-2

2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one

Cat. No.: B14354641
CAS No.: 93329-35-2
M. Wt: 326.2 g/mol
InChI Key: GHNSLMGYVKZPQV-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is an organic compound that features a naphthalene core with a bromoaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one typically involves the condensation of 4-bromoaniline with naphthalen-1(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Oxidation: Oxides or quinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in organic synthesis and material science .

Properties

CAS No.

93329-35-2

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]naphthalen-1-ol

InChI

InChI=1S/C17H12BrNO/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17(13)20/h1-11,20H

InChI Key

GHNSLMGYVKZPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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